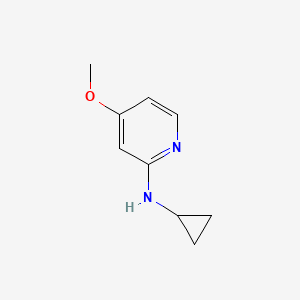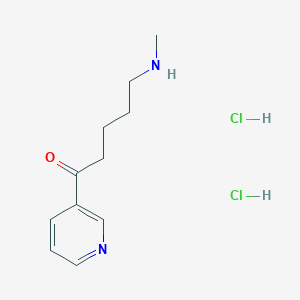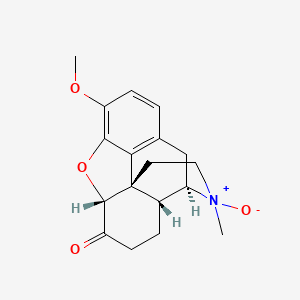
Hydrocodone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocodone N-Oxide is a derivative of hydrocodone, an opioid commonly used for pain relief. This compound is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound, hydrocodone. The addition of the N-oxide group can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrocodone N-Oxide can be synthesized through the oxidation of hydrocodone. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more robust oxidizing agents and catalysts to increase yield and efficiency. For example, the use of peracids or transition metal catalysts can facilitate the oxidation process under milder conditions, reducing the risk of unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrocodone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or transition metal catalysts.
Reduction: Zinc or iron in acidic conditions.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Hydrocodone.
Substitution: Various substituted hydrocodone derivatives.
Applications De Recherche Scientifique
Hydrocodone N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with opioid receptors.
Medicine: Explored as a potential prodrug that can be converted to hydrocodone in vivo, offering a controlled release of the active drug.
Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other opioid derivatives
Mécanisme D'action
The mechanism of action of hydrocodone N-oxide involves its interaction with opioid receptors in the central nervous system. The N-oxide group can influence the binding affinity and selectivity of the compound for these receptors. Upon reduction to hydrocodone, it exerts its analgesic effects by binding to the mu-opioid receptor, leading to the inhibition of pain signals .
Comparaison Avec Des Composés Similaires
Hydrocodone: The parent compound, widely used for pain relief.
Oxycodone N-Oxide: Another N-oxide derivative with similar properties.
Codeine N-Oxide: A related compound with a similar structure but different pharmacological profile
Uniqueness: Hydrocodone N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide groups on opioid activity and for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |
Clé InChI |
LBZKTMXJEFCCBK-PMDBGEGLSA-N |
SMILES isomérique |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |
SMILES canonique |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

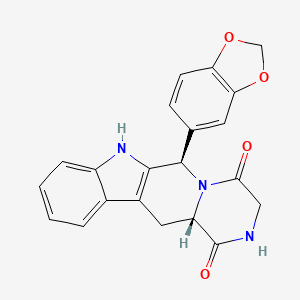
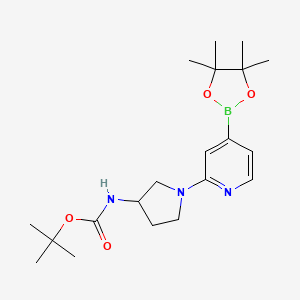
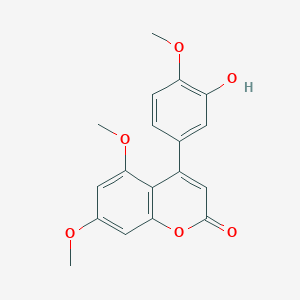
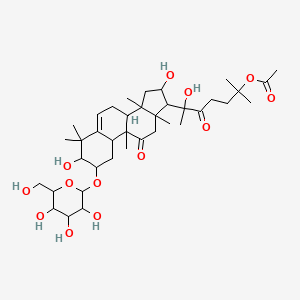
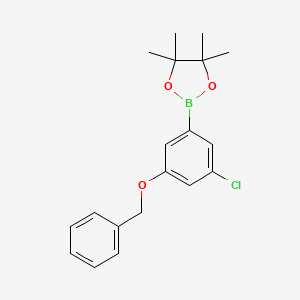
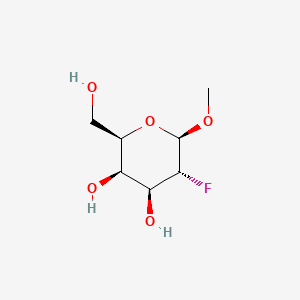
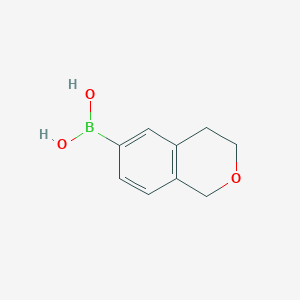
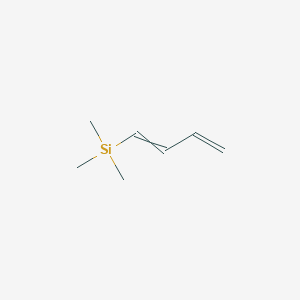
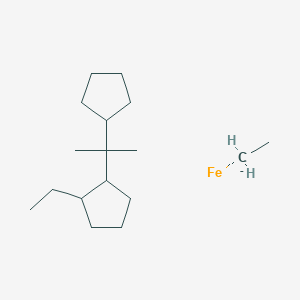
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
